molecular formula C20H16N6O5 B2909501 4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-12-8

4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2909501
CAS No.: 891114-12-8
M. Wt: 420.385
InChI Key: SISIBDMSSWAWHN-UHFFFAOYSA-N
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Description

4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The structure of this compound includes a triazolo[4,3-b]pyridazine ring fused with a phenyl group, which is further connected to a dimethoxy-nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones to form the triazolo[4,3-b]pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve product purity . Additionally, the use of continuous flow reactors can enhance scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy groups can produce a variety of functionalized derivatives .

Scientific Research Applications

4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antibacterial effects . Additionally, it can interact with cellular signaling pathways to reduce inflammation or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the dimethoxy-nitrobenzamide moiety enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets .

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5/c1-30-17-9-14(16(26(28)29)10-18(17)31-2)20(27)22-13-5-3-4-12(8-13)15-6-7-19-23-21-11-25(19)24-15/h3-11H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISIBDMSSWAWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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